molecular formula C11H17BrO2 B2867500 5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid CAS No. 256954-28-6

5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid

Cat. No. B2867500
CAS RN: 256954-28-6
M. Wt: 261.159
InChI Key: NJMBPUJWFHQGRF-UHFFFAOYSA-N
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Description

5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid is a chemical compound with the molecular formula C11H17BrO2 . It is a derivative of bicyclo[3.3.1]nonane, a moiety that is predominant in many biologically active natural products . These derivatives are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .


Synthesis Analysis

The synthesis of bicyclo[3.3.1]nonane derivatives has been explored in various studies . For instance, Effenberger discovered an efficient route toward the synthesis of bicyclo[3.3.1]nonane ring systems through the reaction of 1-methoxy-1-cyclohexene and malonyl dichloride . This versatile methodology has been used by several research groups to achieve synthetic targets containing the bicyclic core .


Molecular Structure Analysis

The crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives, including 5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid, have been examined . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . The two bromine atoms in the compound have significant halogen-halogen interactions .

Scientific Research Applications

Anticancer Chemotherapeutics

The bicyclo[3.3.1]nonane moiety is a prominent feature in many biologically active natural products due to its unique characteristics. Derivatives of this compound, including 5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid, have been explored for their potential as anticancer agents . Researchers are investigating these derivatives for their ability to act as potent anticancer entities, with studies focusing on their efficacy and mechanisms of action against various cancer cell lines.

Asymmetric Catalysis

In the field of synthetic chemistry, asymmetric catalysis is crucial for producing chiral molecules. Derivatives of bicyclo[3.3.1]nonane are attractive to researchers for their use in asymmetric catalysis . The unique structure of 5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid could potentially offer new pathways for catalytic reactions, leading to the development of novel synthetic methods for chiral compounds.

Ion Receptors and Metallocycles

The structural framework of bicyclo[3.3.1]nonane derivatives makes them suitable for use as ion receptors and in the formation of metallocycles . These applications are significant in the development of sensors and devices that can detect and measure the presence of specific ions, which is valuable in environmental monitoring and analytical chemistry.

Molecular Tweezers

Molecular tweezers are host molecules that can bind selectively to guest molecules. The bicyclo[3.3.1]nonane derivatives, due to their conformation and functional groups, can be designed to function as molecular tweezers . This application is particularly relevant in the study of molecular recognition and can be used to understand biological processes or develop new materials.

Organic Synthesis

The compound is used in organic synthesis, particularly in multicomponent reactions. These reactions are a cornerstone in the construction of complex molecules, and the bicyclo[3.3.1]nonane core is a valuable component in these syntheses . It provides a rigid scaffold that can lead to the development of new pharmaceuticals and materials.

Material Science

In material science, the bicyclo[3.3.1]nonane derivatives are being studied for their potential use in creating new materials with unique properties . The robustness of the bicyclic structure could contribute to the development of materials with enhanced stability and performance.

Analytical Chemistry

In analytical chemistry, the derivatives of bicyclo[3.3.1]nonane are used to develop new analytical methods. Their strong intermolecular interactions and potential for forming chiral networks make them useful in the analysis of complex mixtures and in the development of chromatographic techniques .

Environmental Science

The study of bicyclo[3.3.1]nonane derivatives in environmental science is an emerging field. Researchers are exploring the use of these compounds in the detection and removal of pollutants, as well as in the study of environmental processes .

Future Directions

The future directions in the research of 5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid and its derivatives could involve further exploration of their potential applications in asymmetric catalysis, anticancer therapies, and other areas . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and mechanisms of action in more detail.

properties

IUPAC Name

5-(bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrO2/c12-8-10-3-1-5-11(7-10,9(13)14)6-2-4-10/h1-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMBPUJWFHQGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCC(C1)(C2)C(=O)O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid

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